

protriptyline clinical trial data analysis

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Compound Focus: Protriptyline

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Protriptyline Pharmacological Profile

Protriptyline is a tricyclic antidepressant (TCA). Its key characteristics are summarized below [1]:

- **Mechanism of Action:** It primarily increases norepinephrine neurotransmission by blocking the norepinephrine reuptake pump. At high doses, it can also increase serotonin neurotransmission.
- **FDA-Approved Uses:** Mental depression, narcolepsy, attention deficit hyperactivity disorder (ADHD), and headaches.
- **Key Differentiators:** Among TCAs, **protriptyline** has a faster onset of action, is more potent, and has fewer sedative effects. Conversely, it is the TCA most likely to cause anxiety, agitation, and tachycardia.
- **Dosing:** The initial dose is typically 15-40 mg per day, divided into 3 or 4 doses, with a maximum dose of 60 mg per day.

Summary of Clinical Trial Data

The table below summarizes the key findings from the clinical study identified in the search results. Please note the limited scope of this data.

Trial Feature	Details
Trial Type & Date	Controlled trial, 1965 [2]

Trial Feature	Details
Population	Out-patient depressives [2]
Intervention	Protriptyline [2]
Comparator	Amitriptyline [2]
Key Quantitative Data	Not available in the search results. The published abstract for this study is unavailable [2].
Conclusions	Not available in the search results. The published abstract for this study is unavailable [2].

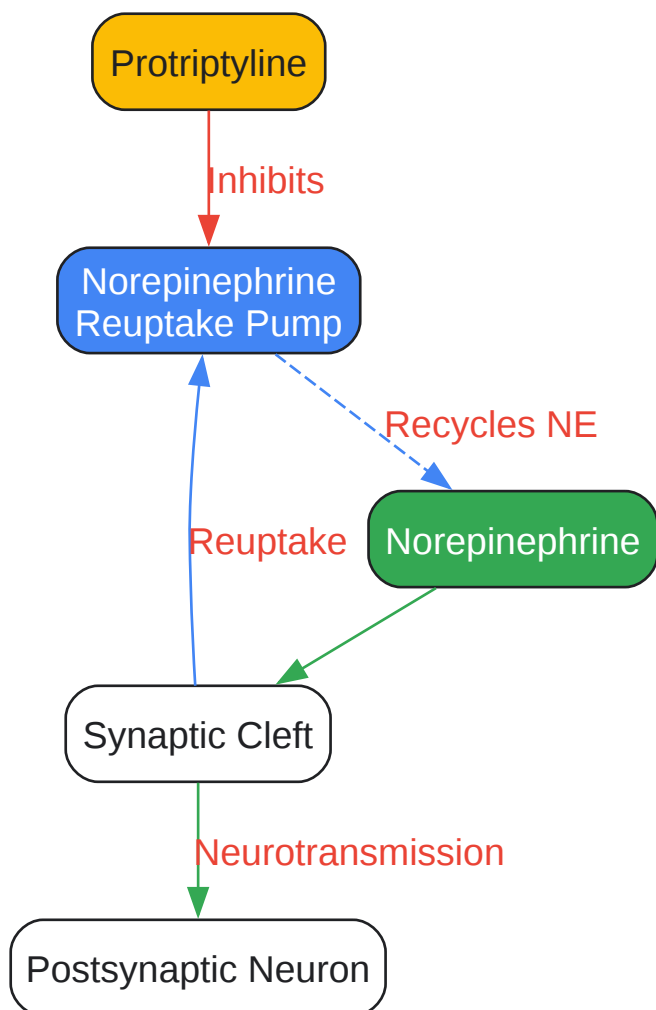
Experimental Protocol Insights

While the specific methodology for the 1965 trial is not available, the following outlines a general framework for a depression treatment trial based on common clinical practice [1]:

- **Study Design:** A double-blind, randomized controlled trial (RCT) is the gold standard for comparing the efficacy of two active drugs.
- **Participants:** Patients are diagnosed with depression using standardized criteria (e.g., DSM), and recruited as out-patients. Inclusion and exclusion criteria are applied.
- **Randomization & Dosing:** Participants are randomly assigned to either the **protriptyline** or amitriptyline group. The dose is titrated to a therapeutic level or maximum tolerated dose over several weeks.
- **Outcome Measures:** The primary outcome is typically the change in a depression rating scale score (e.g., Hamilton Depression Rating Scale - HAM-D) from baseline to the end of the study period.
- **Duration:** The acute treatment phase in such trials often lasts 6 to 8 weeks.
- **Data Analysis:** Statistical analysis (e.g., ANOVA) is performed on the outcome measures to determine if there is a significant difference in efficacy and tolerability between the two treatment groups.

Protriptyline Mechanism of Action

The following diagram illustrates the proposed neurochemical mechanism of action of **protriptyline**, based on information from the search results [1].



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The primary mechanism of **protriptyline** is the inhibition of the norepinephrine reuptake pump in the presynaptic neuron [1]. This action increases the concentration and duration of norepinephrine in the synaptic cleft, thereby enhancing noradrenergic neurotransmission to the postsynaptic neuron, which is believed to alleviate symptoms of depression [1].

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References

1. Protriptyline - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

2. A controlled trial comparing amitriptyline and protriptyline ... [pubmed.ncbi.nlm.nih.gov]

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